

Application Note: Measuring p53 Target Gene Expression Following Brigimadlin Treatment Using RT-qPCR

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Compound of Interest

Compound Name: *Brigimadlin*

Cat. No.: *B10856465*

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Audience: Researchers, scientists, and drug development professionals.

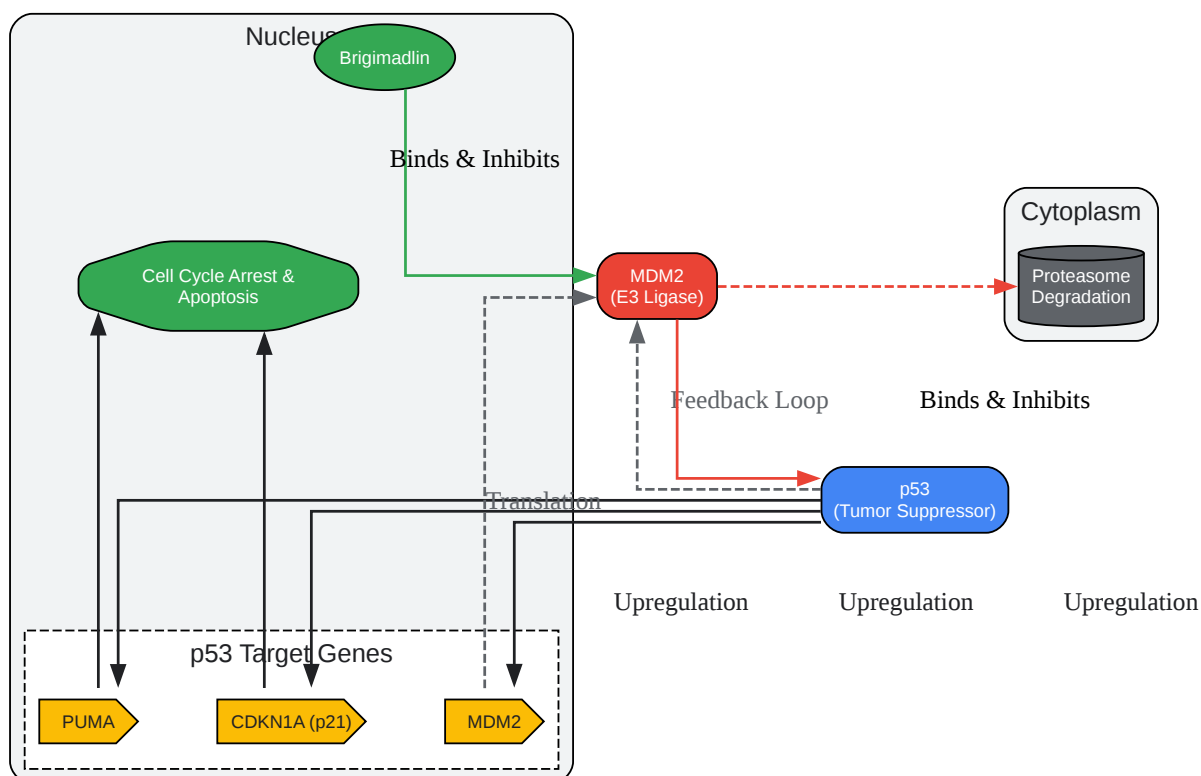
Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair, earning it the name "guardian of the genome".^{[1][2]} In many cancers where the TP53 gene itself is not mutated (wild-type), its tumor-suppressive functions are often inhibited by overexpression of its key negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2).^{[3][4]} MDM2 binds to p53, preventing its transcriptional activity and targeting it for proteasomal degradation.^{[5][6]} This interaction forms an autoregulatory feedback loop, as p53 itself can induce the expression of MDM2.^{[6][7]}

Brigimadlin (BI-907828) is a potent and selective small-molecule antagonist of the MDM2-p53 interaction.^{[8][9]} By binding to MDM2, **Brigimadlin** blocks its ability to interact with p53.^{[2][8]} This leads to the stabilization and activation of p53, restoring its ability to induce the expression of downstream target genes.^{[3][8]} Consequently, this can trigger cell-cycle arrest or apoptosis in cancer cells that have wild-type TP53 and are dependent on MDM2 for p53 suppression.^{[10][11]}

This application note provides a detailed protocol for using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the dose-dependent effects of **Brigimadlin** on the expression of key p53 target genes. This method is a robust and sensitive way to

confirm the on-target activity of MDM2-p53 antagonists and is crucial for preclinical and clinical research.



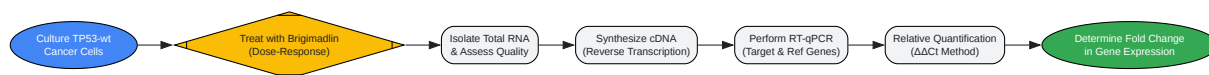
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Caption: Mechanism of Action of **Brigimadlin** on the MDM2-p53 Pathway.

Experimental Workflow

The overall workflow involves treating cancer cells with **Brigimadlin**, followed by the isolation of total RNA. This RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. Gene expression changes are quantified by

comparing the levels of p53 target gene transcripts in treated versus untreated cells, normalized to a stable reference gene.



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Caption: RT-qPCR workflow for measuring gene expression after **Brigimadlin** treatment.

Detailed Protocols

Materials and Reagents

- Cell Line: A TP53 wild-type cancer cell line (e.g., SJSA-1 for MDM2-amplified, or U-2 OS).
- **Brigimadlin** (BI-907828): Prepare a stock solution in DMSO and store at -20°C or -80°C.
- Cell Culture: Appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and cell culture flasks/plates.
- RNA Isolation: RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
- Spectrophotometer: For RNA quantification (e.g., NanoDrop).
- Reverse Transcription: cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).
- qPCR: qPCR Master Mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific), qPCR-grade water, and optical plates/tubes.
- Primers: Forward and reverse primers for target genes (CDKN1A, PUMA, MDM2) and a reference gene (GAPDH or ACTB).

Protocol 1: Cell Culture and Brigimadlin Treatment

- **Cell Seeding:** Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- **Drug Preparation:** Prepare serial dilutions of **Brigimadlin** from the DMSO stock in a complete culture medium. A typical concentration range could be 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
- **Treatment:** Remove the old medium from the cells and replace it with the medium containing the various concentrations of **Brigimadlin** or the vehicle control.
- **Incubation:** Incubate the cells for a predetermined time (e.g., 8, 16, or 24 hours) to allow for transcriptional changes.

Protocol 2: RNA Isolation and Quantification

- **Harvest Cells:** After incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer provided with the RNA extraction kit.
- **RNA Extraction:** Proceed with the RNA extraction protocol according to the manufacturer's instructions. This typically involves homogenization, washing, and elution steps.
- **Quantification and Quality Control:** Measure the concentration and purity of the extracted RNA using a spectrophotometer. An A260/280 ratio of ~2.0 is considered pure.
- **No RT Control:** For each RNA sample, prepare a "no reverse transcriptase" control to test for genomic DNA contamination in the subsequent qPCR step.[\[12\]](#)[\[13\]](#)

Protocol 3: cDNA Synthesis (Reverse Transcription)

- **Reaction Setup:** In a sterile, nuclease-free tube, prepare the reverse transcription reaction mix. For a 20 µL reaction, this typically includes:
 - Total RNA: 1 µg
 - 10x RT Buffer: 2 µL
 - 100 mM dNTP Mix: 0.8 µL

- 10x RT Random Primers: 2 µL
- Reverse Transcriptase: 1 µL
- Nuclease-free H₂O: to 20 µL
- Incubation: Run the reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
- Storage: The resulting cDNA can be stored at -20°C.

Protocol 4: RT-qPCR

- Primer Design: Use validated primers for target and reference genes. Primers should ideally span an exon-exon junction to avoid amplifying any contaminating genomic DNA.
- Reaction Setup: Prepare the qPCR reaction mix in an optical plate. For each sample, run reactions in triplicate. A typical 10 µL reaction includes:
 - 2x SYBR Green Master Mix: 5 µL
 - Forward Primer (10 µM): 0.5 µL
 - Reverse Primer (10 µM): 0.5 µL
 - cDNA (diluted 1:10): 1 µL
 - Nuclease-free H₂O: 3 µL
- No Template Control: Include a "no template control" (NTC) for each primer pair to check for contamination.[\[13\]](#)
- Thermal Cycling: Run the plate in a real-time PCR machine with a program such as:
 - Initial Denaturation: 95°C for 2 min
 - 40 Cycles:
 - Denaturation: 95°C for 15 sec

- Annealing/Extension: 60°C for 1 min
- Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation and Analysis

The most common method for analyzing RT-qPCR data is the comparative Ct ($\Delta\Delta\text{Ct}$) method, which calculates the relative change in gene expression.^[14]

- Normalization (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene.
 - $\Delta\text{Ct} = \text{Ct (Target Gene)} - \text{Ct (Reference Gene)}$
- Normalization to Control ($\Delta\Delta\text{Ct}$): Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample.
 - $\Delta\Delta\text{Ct} = \Delta\text{Ct (Treated Sample)} - \Delta\text{Ct (Vehicle Control)}$
- Fold Change Calculation: Calculate the fold change in expression as $2^{-\Delta\Delta\text{Ct}}$.

Example Data Summary

The following table presents example data for the expression of CDKN1A after 24 hours of treatment with **Brigimadlin**.

Brigimadlin (nM)	Gene	Avg. Ct	Δ Ct (vs. GAPDH)	$\Delta\Delta$ Ct (vs. Vehicle)	Fold Change (2- $\Delta\Delta$ Ct)
0 (Vehicle)	GAPDH	18.5	-	-	-
0 (Vehicle)	CDKN1A	25.4	6.9	0.0	1.0
1	GAPDH	18.6	-	-	-
1	CDKN1A	23.8	5.2	-1.7	3.2
10	GAPDH	18.4	-	-	-
10	CDKN1A	21.1	2.7	-4.2	18.3
100	GAPDH	18.5	-	-	-
100	CDKN1A	19.3	0.8	-6.1	68.6

Note: Data are for illustrative purposes only.

Conclusion

This application note provides a comprehensive framework for quantifying the induction of p53 target gene expression by **Brigimadlin** using RT-qPCR. This assay serves as a direct measure of the compound's on-target activity, confirming the restoration of p53 function. The dose-dependent increase in target gene transcripts like CDKN1A, PUMA, and MDM2 provides robust evidence for the mechanism of action of MDM2-p53 antagonists, making this a vital tool for drug development and cancer research professionals.

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